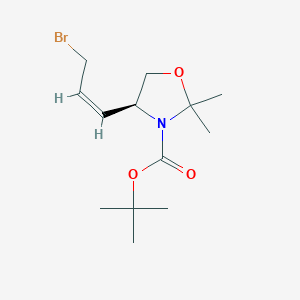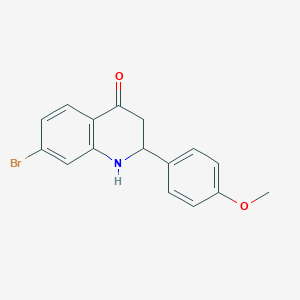
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolinones It is characterized by the presence of a bromine atom at the 7th position and a methoxyphenyl group at the 2nd position of the quinolinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 7-bromo-2-chloroquinoline.
Condensation Reaction: The 4-methoxyaniline undergoes a condensation reaction with 7-bromo-2-chloroquinoline in the presence of a base, such as potassium carbonate, to form the desired quinolinone structure.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
科学研究应用
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.
作用机制
The mechanism of action of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 7-Bromo-2-phenylquinolin-4(1H)-one
- 7-Bromo-2-(4-hydroxyphenyl)quinolin-4(1H)-one
- 7-Bromo-2-(4-methylphenyl)quinolin-4(1H)-one
Uniqueness
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the methoxy group at the 4th position of the phenyl ring, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
882854-42-4 |
|---|---|
分子式 |
C16H14BrNO2 |
分子量 |
332.19 g/mol |
IUPAC 名称 |
7-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H14BrNO2/c1-20-12-5-2-10(3-6-12)14-9-16(19)13-7-4-11(17)8-15(13)18-14/h2-8,14,18H,9H2,1H3 |
InChI 键 |
RDOPFTYMEFUCGU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(N2)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


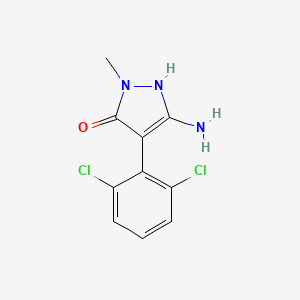
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

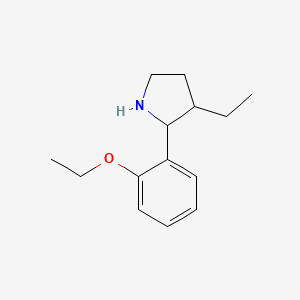
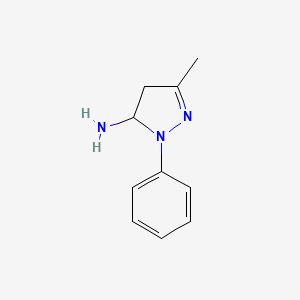

![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)
![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
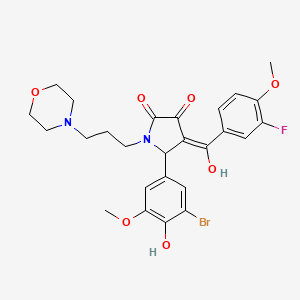
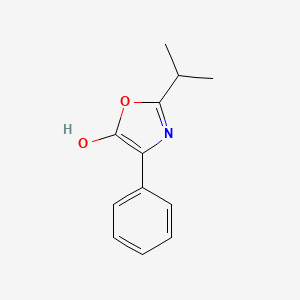
![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
